7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of xanthine derivatives Xanthines are known for their biological activity, particularly as stimulants and bronchodilators
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theophylline derivatives. One common method includes the reaction of 1,3-dimethylxanthine with benzyl bromide and butylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The benzyl and butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Scientific Research Applications
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system and cardiovascular system.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. The compound may also interact with adenosine receptors, affecting neurotransmission and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A natural xanthine derivative used as a bronchodilator.
Theobromine: Another natural xanthine found in cocoa, with stimulant properties.
Caffeine: A well-known stimulant found in coffee and tea.
Uniqueness
7-benzyl-8-(butylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the benzyl and butylthio groups may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
7-benzyl-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-5-11-25-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSLVSSMCQNQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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